methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride
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Overview
Description
Methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a cyclopentane ring, and an amino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, which is then reacted with a cyclopentane derivative under specific conditions to form the cyclopentaquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- 2,3-Dihydro-7-methyl-1H-cyclopenta[b]quinolin-9-amine
- 3-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline
Uniqueness
Methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2.ClH/c1-24-20(23)13-6-4-7-14(12-13)21-19-15-8-2-3-10-17(15)22-18-11-5-9-16(18)19;/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYVXGWNJTWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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